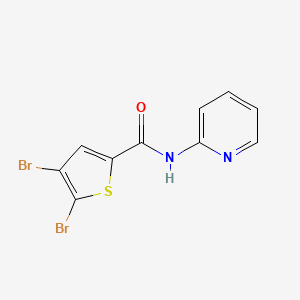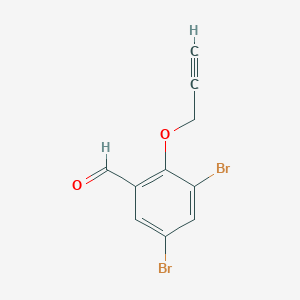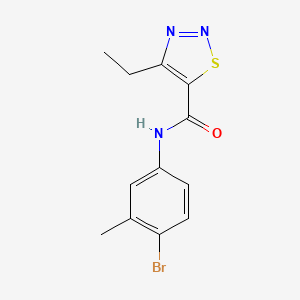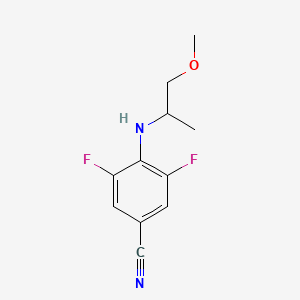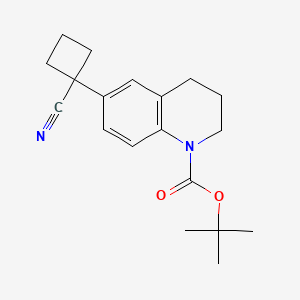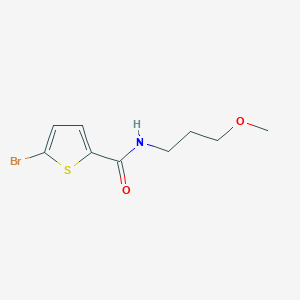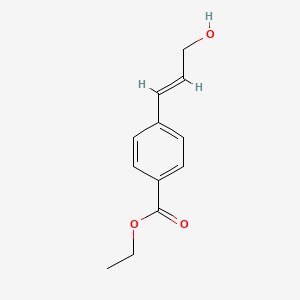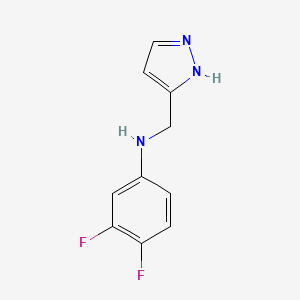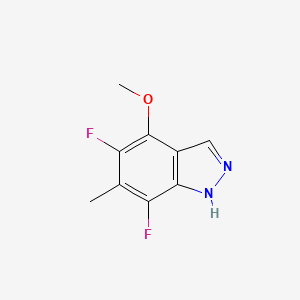
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 4-methoxy-2-methylphenylhydrazine.
Cyclization: The key step involves the cyclization of the hydrazine derivative with the aniline derivative under acidic conditions to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Difluoro-4-methoxy-1H-indazole: Lacks the methyl group at the 6-position.
4-Methoxy-6-methyl-1H-indazole: Lacks the fluorine atoms at the 5 and 7 positions.
5,7-Difluoro-1H-indazole: Lacks the methoxy and methyl groups.
Uniqueness
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and bioactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H8F2N2O |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
5,7-difluoro-4-methoxy-6-methyl-1H-indazole |
InChI |
InChI=1S/C9H8F2N2O/c1-4-6(10)8-5(3-12-13-8)9(14-2)7(4)11/h3H,1-2H3,(H,12,13) |
Clé InChI |
JEDOTPROUXIZHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=NN2)C(=C1F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


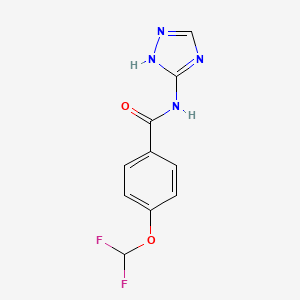
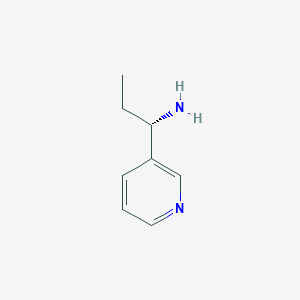
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
